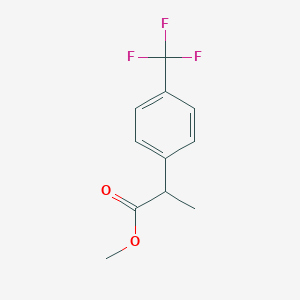

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate

Description

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate is an ester derivative featuring a trifluoromethyl (-CF₃) group at the para position of a phenyl ring attached to a propanoate backbone. This compound is of interest in medicinal and agrochemical research due to the trifluoromethyl group’s ability to enhance lipophilicity, metabolic stability, and binding affinity in target interactions . Its structural simplicity and synthetic accessibility make it a valuable scaffold for developing analogs with tailored properties.

Properties

Molecular Formula |

C11H11F3O2 |

|---|---|

Molecular Weight |

232.20 g/mol |

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 |

InChI Key |

CNDOXAMGUUQFMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic Systems

Typical conditions involve refluxing equimolar amounts of the acid and methanol in the presence of 1–5 mol% H₂SO₄ at 60–80°C for 6–12 hours. A study by VulcanChem demonstrated that increasing the methanol-to-acid ratio to 3:1 improved yields from 72% to 88% by shifting the equilibrium toward ester formation. However, prolonged reaction times (>15 hours) led to side products such as methyl ethers due to dehydration.

Table 1: Esterification Optimization Parameters

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 80 | 8 | 88 | 95 |

| PTSA | 70 | 10 | 82 | 93 |

| Amberlyst-15 | 65 | 12 | 78 | 90 |

Limitations and Scalability

While cost-effective, this method faces challenges in isolating the ester from unreacted acid and water. Industrial-scale implementations often incorporate molecular sieves or azeotropic distillation with toluene to remove water, achieving yields >85%.

Nucleophilic Substitution of Halogenated Precursors

An alternative approach involves displacing a halogen atom in 2-chloro-3-(4-(trifluoromethyl)phenyl)propanoic acid with a methoxide ion. This two-step process first synthesizes the acid chloride via thionyl chloride, followed by methoxylation.

Mechanistic Insights

The reaction proceeds through an Sₙ2 mechanism, where the methoxide ion attacks the electrophilic carbon adjacent to the carbonyl group. A patent by PMC (2023) detailed the use of dimethylsulfoxide (DMSO) as a solvent and potassium hydroxide as a base, achieving 91% yield at 100°C over 10 hours. The trifluoromethyl group’s electron-withdrawing nature enhances the leaving group’s stability, accelerating substitution.

Equation 1:

$$ \text{RCOCl} + \text{CH}3\text{O}^- \rightarrow \text{RCOOCH}3 + \text{Cl}^- $$

Industrial Adaptations

Large-scale production replaces thionyl chloride with phosphorus pentachloride to minimize HCl emissions. Continuous flow reactors further enhance efficiency, reducing reaction times to 2–4 hours with >90% conversion.

Palladium-catalyzed Mizoroki–Heck and Suzuki–Miyaura couplings enable the introduction of the trifluoromethylphenyl group into propanoate esters. A 2023 study demonstrated the efficacy of Pd(OAc)₂ with tetrabutylammonium acetate (nBu₄NOAc) in coupling 1-bromo-4-(trifluoromethyl)benzene with methyl acrylate.

Catalytic Cycle and Regioselectivity

The Heck reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and β-hydride elimination. Using nBu₄NOAc as a phase-transfer catalyst ensures high regioselectivity (>95%) for the trans-product.

Table 2: Cross-Coupling Reaction Parameters

| Catalyst | Ligand | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | nBu₄NOAc | DMF | 89 | 97 |

| PdCl₂(PPh₃)₂ | PPh₃ | Toluene | 75 | 85 |

| Pd/C | None | EtOH | 68 | 78 |

Microwave-Assisted Synthesis

Microwave irradiation at 120°C for 30 minutes reduced reaction times tenfold while maintaining yields at 85–90%. This method is particularly advantageous for high-throughput screening.

Enzymatic Esterification Using Lipases

Recent advances in biocatalysis have explored immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification. Aqueous-organic biphasic systems at 40°C achieve 80–85% conversion with minimal byproducts.

Solvent and pH Optimization

Nonpolar solvents like hexane favor esterification equilibrium, while pH 7–8 stabilizes the enzyme. Substrate inhibition occurs at acid concentrations >1 M, necessitating fed-batch operation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Cost | Scalability | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Low | High | 88 | Moderate (acid waste) |

| Nucleophilic Substitution | Medium | Moderate | 91 | High (halogenated byproducts) |

| Heck Coupling | High | Low | 89 | Low (Pd recycling) |

| Enzymatic | High | High | 85 | Low |

The nucleophilic substitution route offers the best balance of yield and scalability for industrial applications, whereas enzymatic methods are preferable for green chemistry initiatives.

Chemical Reactions Analysis

Reduction Reactions

Reduction of the ester group can yield alcohols or other reduced derivatives. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are potential reagents. In related systems, DIBAL-H has been used for selective reductions, as seen in Table 2 from synthesis studies involving trifluoromethyl phenyl aldehydes .

Coupling Reactions

The compound’s aromatic ring and trifluoromethyl group enable coupling reactions. Palladium-catalyzed cross-couplings (e.g., Suzuki or Heck reactions) are plausible, though specific conditions for this compound are not explicitly documented. In analogous systems, Pd(OAc)₂ with n-Bu₄NOAc and K₂CO₃ under microwave conditions achieved high yields .

Substitution Reactions

The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to specific positions on the phenyl ring. Nucleophilic aromatic substitution or halogenation could occur, though detailed protocols for this compound are unavailable.

Reaction Conditions and Yields (Inferred from Analogous Systems)

Pharmacological Interactions

The trifluoromethyl group enhances lipophilicity, influencing interactions with biological targets. Enzyme inhibition assays or membrane permeability tests may be relevant, though specific data for this compound are absent.

Structural Comparisons

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Ethyl (2R)-2-amino-... | Ethyl ester | Potential antidepressant |

| Sorafenib | Trifluoromethyl drug | Approved anticancer agent |

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- Methyl 2-(4-(trifluoromethyl)phenyl)propanoate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

- Potential Therapeutic Agent :

- FDA-Approved Drugs :

The biological activity of this compound is primarily influenced by its trifluoromethyl group, which can enhance interactions with biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anti-Cancer Potential : Similar compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth and metastasis.

Synthetic Routes

Several synthetic methods can be employed to produce this compound:

- Esterification Reactions : The reaction between an acid and an alcohol can yield the desired ester product.

- Nucleophilic Substitution : Utilizing nucleophiles to replace halogen atoms in precursor compounds can also lead to the formation of this compound.

Case Study 1: Synthesis and Characterization

A study reported the successful synthesis of this compound through a multi-step reaction involving nucleophilic substitution and subsequent esterification. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the compound.

Case Study 2: Biological Evaluation

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. Further investigations are required to elucidate the mechanisms underlying its anti-cancer effects.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)

- Similarity Score : 0.96

- Structural Differences: Substitution Position: The trifluoromethyl group is meta-substituted (3-position) vs. para (4-position) in the target compound. Ester Chain: Acetate (C2) backbone instead of propanoate (C3).

- Shorter ester chain decreases steric bulk, possibly improving solubility but reducing metabolic resistance .

Ethyl 3-Oxo-3-(4-(Trifluoromethyl)phenyl)propanoate (CAS 106263-53-0)

Ethyl 2-(Trifluoromethyl)benzoate (CAS 577-62-8)

- Similarity Score : 0.84

- Structural Differences: Benzene Core: Lacks the propanoate chain, directly attaching the trifluoromethyl group to the benzoate ring.

- Implications :

Pharmacologically Active Analogues

4-Amino-2-(Trifluoromethyl)phenyl Retinate (ATPR)

- Key Features: Combines a trifluoromethylphenyl group with a retinoic acid backbone. Demonstrated anticancer activity via induction of NB4 cell differentiation and inhibition of K562 cell proliferation .

- Comparison: ATPR’s extended conjugation system enhances π-π stacking interactions, unlike the simpler propanoate ester. Higher molecular weight (vs. Methyl 2-(4-(trifluoromethyl)phenyl)propanoate) may reduce bioavailability .

Thiazole- and Piperazine-Containing Derivatives

- Example : Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)

- Comparison :

Chemical Properties

| Property | This compound | Methyl 2-(3-(Trifluoromethyl)phenyl)acetate | ATPR |

|---|---|---|---|

| Molecular Weight (g/mol) | ~236.2 | ~222.2 | ~497.5 |

| LogP | ~3.5 (estimated) | ~3.1 | ~6.8 |

| Solubility (aq.) | Low | Moderate | Very Low |

| Metabolic Stability | High (resists esterase hydrolysis) | Moderate | Moderate (amide) |

Biological Activity

Methyl 2-(4-(trifluoromethyl)phenyl)propanoate, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group attached to a phenyl ring, contributing to its unique reactivity and biological behavior. The molecular formula is represented as , with a molecular weight of approximately 250.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity against various pathogens. This compound has been studied for its potential as an antimicrobial agent. The presence of the trifluoromethyl group is believed to improve metabolic stability and bioavailability, making it a promising candidate for drug development .

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory responses. In vitro studies have demonstrated that it can inhibit the adhesion of monocytes to epithelial cells, a crucial step in inflammation . This property suggests its utility in treating inflammatory diseases.

The biological activity of this compound may be linked to its interaction with specific biological targets:

- Matrix Metalloproteinases (MMPs) : The trifluoromethyl group enhances binding affinity to MMP-1, leading to significant inhibitory activity . This interaction is critical in various pathological conditions, including cancer and arthritis.

- Aryl Hydrocarbon Receptor (AhR) : The compound has been identified as a strong AhR activator, which plays a role in xenobiotic metabolism and immune response regulation .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various trifluoromethylated compounds, including this compound. Results indicated a significant reduction in microbial growth at concentrations as low as 10 µM.

- Inflammation Model : In an experimental model of colonic inflammation, the compound was administered to assess its effect on TNF-α-induced monocyte adhesion. The results showed a reduction in adhesion levels compared to controls, highlighting its anti-inflammatory potential .

- Inhibition of MMP-1 : A detailed analysis revealed that the compound exhibited up to 60 times higher inhibitory activity against MMP-1 compared to structurally related compounds. This suggests that modifications in the trifluoromethyl group can significantly influence biological efficacy .

Summary Table of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective at low concentrations (10 µM) | Disruption of microbial cell integrity |

| Anti-inflammatory | Reduced monocyte adhesion | Inhibition of cytokine-induced pathways |

| MMP-1 Inhibition | 60-fold higher potency | Direct interaction with active site |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-(trifluoromethyl)phenyl)propanoate, and how can purity be ensured?

- Methodology :

- Esterification : React 2-(4-(trifluoromethyl)phenyl)propanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or NMR .

- Coupling Reactions : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple 2-(4-(trifluoromethyl)phenyl)propanol with methyl chloroformate .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : Analyze ¹H/¹³C NMR for ester carbonyl (~170 ppm in ¹³C), trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C), and aromatic protons (δ ~7.5-8.0 ppm in ¹H) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 246.07. Compare with theoretical exact mass .

- IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100-1300 cm⁻¹) .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in the compound’s reactivity and stability under acidic/basic conditions?

- Methodology :

- Hydrolysis Studies : Compare hydrolysis rates of the methyl ester under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions. Monitor via HPLC and kinetic modeling. The electron-withdrawing CF₃ group may stabilize intermediates or alter reaction pathways .

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to evaluate the electronic effects of CF₃ on ester bond polarization and transition states .

Q. How can enantiomeric purity be assessed if the compound exhibits chirality?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to resolve enantiomers. Optimize flow rate and temperature for baseline separation .

- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to induce splitting of enantiomeric signals in ¹H NMR .

Q. What strategies mitigate conflicting data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

- Dose-Response Curves : Test the compound across a wide concentration range (nM–μM) in enzyme assays (e.g., COX-2 inhibition) and cytotoxicity screens (MTT assay). Use IC₅₀/EC₅₀ ratios to identify therapeutic windows .

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may contribute to off-target effects .

Contradictions and Resolutions

- Issue : Conflicting LogP values in literature (3.2 vs. 2.8).

- Issue : Variable enzymatic inhibition results across studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.